4-(5-Methylisoxazole-3-carboxamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methylisoxazole-3-carboxamido)benzoic acid is a compound that features a benzoic acid moiety linked to a 5-methylisoxazole ring via an amide bond. Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their significant biological activities and are commonly found in various pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylisoxazole-3-carboxamido)benzoic acid typically involves the formation of the isoxazole ring followed by its attachment to the benzoic acid moiety. One common method for synthesizing isoxazoles is through the cycloaddition of nitrile oxides with alkynes . This reaction can be catalyzed by copper (I) or ruthenium (II) under mild conditions . Another method involves the cycloisomerization of α,β-acetylenic oximes using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using metal-free routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly and cost-effective reagents to ensure scalability and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Methylisoxazole-3-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) is commonly used for the oxidation of isoxazole derivatives.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the isoxazole ring.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include various substituted isoxazole derivatives, amine derivatives, and functionalized benzoic acids .
Wissenschaftliche Forschungsanwendungen
4-(5-Methylisoxazole-3-carboxamido)benzoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(5-Methylisoxazole-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound may inhibit specific enzymes involved in cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound also features an isoxazole ring and has similar biological activities.
5-Methylisoxazole-3-carboxylic acid: Another isoxazole derivative with potential therapeutic applications.
Uniqueness
4-(5-Methylisoxazole-3-carboxamido)benzoic acid is unique due to its specific structure, which combines the isoxazole ring with a benzoic acid moiety via an amide bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H10N2O4 |
---|---|
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
4-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C12H10N2O4/c1-7-6-10(14-18-7)11(15)13-9-4-2-8(3-5-9)12(16)17/h2-6H,1H3,(H,13,15)(H,16,17) |
InChI-Schlüssel |
LOPGZTFZOUEXLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.